1,2,3,5-Tetra-methylcyclopentadiene
Description
Contextual Significance of Cyclopentadiene (B3395910) Derivatives in Contemporary Organic and Organometallic Chemistry
Cyclopentadiene and its derivatives are foundational pillars in the field of organometallic chemistry. wikipedia.orgacs.orggla.ac.uk Their significance stems from the ability of the cyclopentadienyl (B1206354) anion (Cp⁻), formed by deprotonation of cyclopentadiene, to act as a versatile ligand for a wide array of metal atoms. wikipedia.org This interaction leads to the formation of highly stable and extensively studied organometallic complexes known as metallocenes, with ferrocene (B1249389) being the archetypal example. wikipedia.orgacs.orggla.ac.uk The unique structural and bonding properties of the cyclopentadienyl ligand, which can be considered a six-electron donor anion, contribute to the remarkable stability of these compounds. gla.ac.uk
The applications of cyclopentadienyl-based organometallic compounds are vast and impactful, spanning catalysis, materials science, and even medicine. ontosight.ainitrkl.ac.in In catalysis, these complexes are instrumental in processes such as hydrogenation and polymerization, with over 30% of all chemical products relying on some form of catalysis. ontosight.ai The ability to modify the cyclopentadienyl ring allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, enabling the development of highly selective and efficient catalysts. acs.orgontosight.ai Furthermore, these derivatives are used as precursors for the synthesis of advanced materials, including nanomaterials and metal-organic frameworks with applications in drug delivery and gas storage. ontosight.ainitrkl.ac.in
The Unique Role of Methylated Cyclopentadienes, with a Focus on 1,2,3,5-Tetra-methylcyclopentadiene
Methylation of the cyclopentadiene ring offers a powerful strategy to modulate the properties of the resulting ligands and their metal complexes. The introduction of methyl groups, as seen in methylcyclopentadiene (B1197316) (Cp′), enhances the solubility of the corresponding organometallic complexes in organic solvents. wikipedia.org This seemingly simple modification has significant practical implications for their synthesis, purification, and application.
1,2,3,5-Tetramethylcyclopentadiene represents a specific and important class of methylated cyclopentadienes. The presence of four methyl groups on the cyclopentadiene ring significantly increases the steric bulk of the ligand. This increased size can influence the coordination environment around the metal center, affecting the stability and reactivity of the resulting complex. For instance, bulky cyclopentadienyl ligands are crucial for stabilizing metal centers and facilitating specific catalytic reactions. ontosight.ai The electronic properties are also altered by the electron-donating nature of the methyl groups, which can impact the reactivity of the metal center.
The specific substitution pattern of 1,2,3,5-tetramethylcyclopentadiene, as opposed to other isomers like 1,2,3,4-tetramethylcyclopentadiene, can lead to unique structural and reactive properties in its organometallic complexes. ereztech.com While research has explored various substituted cyclopentadienyl ligands, the distinct arrangement of methyl groups in 1,2,3,5-tetramethylcyclopentadiene provides a specific steric and electronic environment that continues to be an area of active investigation.
Scope and Research Trajectories in this compound Chemistry
The field of cyclopentadienyl chemistry is continually evolving, with ongoing research into the synthesis and application of novel derivatives. researchwithrutgers.comnih.gov Research involving tetramethylated cyclopentadienes, including the 1,2,3,5-isomer, is focused on several key areas. A primary trajectory is the development of new and more efficient catalysts for a variety of chemical transformations. ontosight.aiereztech.com The tailored steric and electronic environment provided by the 1,2,3,5-tetramethylcyclopentadienyl ligand can lead to catalysts with enhanced selectivity and activity for specific reactions.
Another significant research direction is the synthesis of novel materials with unique properties. Organometallic complexes derived from 1,2,3,5-tetramethylcyclopentadiene can serve as building blocks for advanced materials, including polymers and nanomaterials. ontosight.aiereztech.com The specific substitution pattern of the ligand can influence the packing and intermolecular interactions in the solid state, leading to materials with desired optical, electronic, or magnetic properties.
Furthermore, fundamental studies continue to explore the reactivity patterns of complexes containing the 1,2,3,5-tetramethylcyclopentadienyl ligand. researchgate.net Understanding how the unique substitution pattern affects fundamental organometallic reactions, such as ligand substitution, oxidative addition, and reductive elimination, is crucial for the rational design of new catalysts and materials. The exploration of the chemistry of less common isomers like 1,2,3,5-tetramethylcyclopentadiene opens up new avenues for discovery in organometallic chemistry.
| Property | Value |
| Molecular Formula | C9H14 |
| IUPAC Name | 1,2,3,5-tetramethylcyclopenta-1,3-diene |
| Molecular Weight | 122.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
Structure
3D Structure
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5-6H,1-4H3 |
InChI Key |
HIQTVHZKAQZJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=C1C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,2,3,5 Tetra Methylcyclopentadiene
Direct Synthetic Routes to 1,2,3,5-Tetramethylcyclopentadiene
Direct synthetic routes aim to construct the 1,2,3,5-tetramethylcyclopentadiene molecule in a straightforward manner, either by forming the cyclopentadiene (B3395910) ring with the desired substitution pattern or by modifying a closely related precursor.
Cyclization Reactions for Cyclopentadiene Ring Formation
The formation of the cyclopentadiene ring system with a specific polysubstituted pattern can be achieved through various cyclization reactions. While the Paal-Knorr synthesis is a well-established method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, its direct application to the synthesis of carbocyclic cyclopentadienes is less common. sigmaaldrich.comacs.org However, analogous acid-catalyzed intramolecular aldol (B89426) condensation reactions of appropriate diketone precursors can lead to the formation of a cyclopentenone ring, which can then be further elaborated to the diene. For instance, the conversion of 2,5-hexanedione (B30556) to 3-methyl-2-cyclopenten-1-one (B1293772) is a key step in the synthesis of methylcyclopentadiene (B1197316). nih.gov A hypothetical precursor for 1,2,3,5-tetramethylcyclopentadiene via this route would be a 3,4,5-trimethyl-2,6-heptanedione, though the synthesis of such a specific diketone presents its own challenges.
A more direct approach involves the cyclodehydration of a suitable alcohol. A notable example is the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene (B1201788), which can be achieved through the electrocyclic ring closure following the dehydration of di-s-2-butenylmethylcarbinol. acs.org This suggests that a carefully designed unsaturated alcohol could potentially cyclize to form the 1,2,3,5-tetramethylcyclopentadiene isomer.
Derivatization of Methylcyclopentadiene Precursors
An alternative direct route involves the derivatization of simpler, commercially available methylcyclopentadiene precursors. Methylcyclopentadiene exists as a mixture of isomers (1-methyl, 2-methyl, and 5-methyl). wikipedia.orggoogle.com The selective alkylation of these precursors could, in principle, yield 1,2,3,5-tetramethylcyclopentadiene. The synthesis of methylcyclopentadiene itself can be achieved by the thermal cracking of its dimer. google.com
The methylation of cyclopentadiene can be performed using a methylating agent in the presence of a base. For example, cyclopentadiene monomer can be complexed with metallic sodium and reacted with methyl chloride to yield methylcyclopentadiene. google.com To achieve a specific tetrasubstituted pattern like 1,2,3,5, a stepwise and regioselective methylation strategy would be necessary. This would likely involve the deprotonation of a specific methylcyclopentadiene isomer to form the corresponding anion, followed by reaction with a methylating agent. The challenge lies in controlling the position of the incoming methyl group, as multiple isomers are often formed. sigmaaldrich.com
Indirect Synthesis via Complex Precursor Transformation
Indirect methods involve the synthesis of a more complex molecular framework that can be subsequently transformed into the target 1,2,3,5-tetramethylcyclopentadiene.
Retro-Diels-Alder Approaches from Norbornadiene Derivatives
The retro-Diels-Alder reaction is a powerful tool in organic synthesis for the generation of dienes from cyclic precursors. masterorganicchemistry.comwvu.edu This strategy involves the thermal or catalyzed decomposition of a Diels-Alder adduct to regenerate the diene and dienophile. masterorganicchemistry.com To apply this to the synthesis of 1,2,3,5-tetramethylcyclopentadiene, a suitable norbornene-type adduct with the desired substitution pattern on the cyclopentane (B165970) ring would be required.
The general principle involves a [4+2] cycloaddition to form a stable adduct, which can be isolated and purified, followed by a cycloreversion to release the desired diene. wvu.edulibretexts.org For example, cyclopentadiene itself is often generated by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. youtube.com A hypothetical precursor for 1,2,3,5-tetramethylcyclopentadiene could be an adduct formed from this diene and a suitable dienophile, which upon a subsequent retro-Diels-Alder reaction would release the target molecule. The challenge in this approach is the synthesis of the appropriately substituted norbornadiene precursor.
Zirconocene- and CuCl-Mediated Intermolecular Coupling Processes
Zirconocene-mediated coupling reactions have emerged as a versatile method for the synthesis of substituted cyclopentadienes. researchgate.netacs.org A notable process involves the intermolecular coupling of two alkyne molecules and a dihalomethane mediated by zirconocene (B1252598) and copper(I) chloride (CuCl). researchgate.net This method has been successfully employed for the synthesis of 1,2,3,4-tetrasubstituted cyclopentadienes. researchgate.netacs.org The reaction proceeds through the formation of a zirconacyclopentadiene intermediate from two alkyne units, which then reacts with diiodomethane (B129776) in the presence of CuCl to form the cyclopentadiene ring. researchgate.net
To synthesize the 1,2,3,5-tetramethylcyclopentadiene isomer using this methodology, a modification of the starting materials would be necessary. For instance, employing a combination of appropriately substituted alkynes could potentially lead to the desired substitution pattern on the resulting zirconacyclopentadiene and, consequently, the final cyclopentadiene product.
Grignard Reagent-Mediated Syntheses Followed by Elimination
Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. libretexts.orglibretexts.orgleah4sci.com A common strategy for the synthesis of highly substituted cyclopentadienes involves the reaction of a Grignard reagent with a substituted cyclopentenone, followed by an elimination step. For example, the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene can be achieved by reacting 2,3,4,5-tetramethyl-2-cyclopenten-1-one with methylmagnesium chloride. chemicalbook.com The initial addition of the Grignard reagent to the carbonyl group forms a tertiary alcohol, which is then dehydrated under acidic conditions to yield the cyclopentadiene.
To obtain 1,2,3,5-tetramethylcyclopentadiene via this route, a different starting cyclopentenone would be required. A plausible precursor would be 2,3,5-trimethyl-2-cyclopenten-1-one. The reaction of this ketone with methylmagnesium bromide, followed by acid-catalyzed dehydration, would be expected to yield the desired 1,2,3,5-tetramethylcyclopentadiene. The synthesis and isolation of the specific trimethylcyclopentenone precursor is a critical step in this pathway.
Acid-Catalyzed Dehydrocyclization Methods
Acid-catalyzed dehydrocyclization represents a significant strategy for the synthesis of substituted cyclopentadienes, including 1,2,3,5-tetramethylcyclopentadiene. This method typically involves the intramolecular cyclization and dehydration of an appropriate acyclic precursor. A key precursor for the synthesis of tetramethylcyclopentadiene isomers is 3,4-dimethyl-2,5-hexanedione. nih.govresearchgate.net The acid-catalyzed intramolecular aldol condensation of this diketone leads to a cyclopentenone intermediate, which can then be further converted to the desired cyclopentadiene.
A notable advancement in this area is the use of solid acid catalysts, which offer several advantages over traditional homogeneous acid catalysts like sulfuric acid. google.com Solid acids, such as strong acid resin catalysts (e.g., Amberlyst-15, Dandong Pearl-H type cation exchange resin) and solid super acid catalysts, facilitate a cleaner reaction with easier product separation and catalyst recycling. google.comchemicalbook.com These catalysts effectively promote the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol, a common intermediate derived from the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718), to yield 1,2,3,4-tetramethyl-1,3-cyclopentadiene. google.com The use of solid acid catalysts can suppress the formation of by-products, leading to high selectivity for the desired cyclopentadiene isomer. google.com
The reaction conditions for acid-catalyzed dehydration are typically mild. For instance, the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol using a solid acid catalyst can be carried out in a solvent like ether at temperatures ranging from 20 to 50°C. google.com The progress of the reaction can be monitored by techniques such as gas chromatography to detect the disappearance of the starting alcohol. chemicalbook.com Upon completion, the solid catalyst is simply filtered off, and the product is isolated by solvent evaporation and distillation. google.comchemicalbook.com
The table below summarizes representative solid acid catalysts and reaction conditions employed in the synthesis of tetramethylcyclopentadienes.
| Catalyst | Precursor | Solvent | Temperature (°C) | Product | Reference |
| Dandong Pearl-H type cation exchange resin | 2,3,4,5-tetramethyl-2-cyclopentenol | Ether | 25 (Room Temp) | 1,2,3,4-tetramethyl-1,3-cyclopentadiene | chemicalbook.com |
| Strong acid resin catalysts / Solid super acid catalysts | 2,3,4,5-tetramethyl-2-cyclopentenol | Not specified | 20-50 | 1,2,3,4-tetramethyl-1,3-cyclopentadiene | google.com |
Isomerization and Regioselectivity in the Synthesis of Substituted Cyclopentadienes
The synthesis of substituted cyclopentadienes, such as 1,2,3,5-tetramethylcyclopentadiene, is often accompanied by the formation of various isomers, making regioselectivity a critical consideration. ereztech.comereztech.com The position of the double bonds within the cyclopentadiene ring can vary, and the substituents can be arranged in different patterns. For instance, the synthesis of tetramethylcyclopentadiene can yield a mixture of isomers, including 1,2,3,4-tetramethyl-1,3-cyclopentadiene and other positional isomers. ereztech.com
Isomerization of the cyclopentadiene ring system can occur under the reaction conditions, particularly in the presence of acids or bases. This isomerization involves the migration of double bonds within the five-membered ring. The relative stability of the different isomers often dictates the final product distribution.
Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a key challenge in the synthesis of specifically substituted cyclopentadienes. numberanalytics.com In reactions involving unsymmetrical precursors, the formation of a particular regioisomer can be influenced by several factors, including steric and electronic effects. nih.govwustl.edu For example, in the acid-catalyzed dehydration of a substituted cyclopentenol, the position of the resulting double bond is influenced by the substitution pattern of the ring.
In the context of 1,2,3,5-tetramethylcyclopentadiene, achieving high regioselectivity for this specific isomer requires careful control of the synthetic route and reaction conditions. The choice of starting materials and catalysts plays a crucial role in directing the reaction towards the desired product. While many synthetic methods reported in the literature focus on the preparation of 1,2,3,4-tetramethylcyclopentadiene or mixtures of isomers, the selective synthesis of the 1,2,3,5-isomer remains a more specialized challenge. google.comchemicalbook.com The inherent tendency of the cyclopentadiene system to undergo isomerization means that even if a specific isomer is formed initially, it may rearrange to a more stable isomer under the reaction conditions.
Advanced Reaction Mechanisms and Reactivity Patterns of 1,2,3,5 Tetra Methylcyclopentadiene
Diels-Alder Cycloadditions and Mechanistic Insights
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a prominent transformation for 1,2,3,5-tetramethylcyclopentadiene. The methyl groups on the diene framework significantly influence its reactivity and the stereochemical outcome of the cycloaddition.
Reactivity as a Diene in Normal Electron-Demand Reactions
In normal electron-demand Diels-Alder reactions, the electron-rich diene reacts with an electron-deficient dienophile. The methyl groups on the 1,2,3,5-tetramethylcyclopentadiene ring are electron-donating, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This reduced HOMO-LUMO gap between the diene and an electron-poor dienophile, such as maleic anhydride (B1165640), enhances the reaction rate compared to unsubstituted cyclopentadiene (B3395910). unwisdom.orglibretexts.org
Considerations of π-Facial Selectivity in 5-Substituted Cyclopentadienes
The stereochemical outcome of the Diels-Alder reaction with 5-substituted cyclopentadienes is dictated by π-facial selectivity, which determines whether the dienophile adds to the syn (same) or anti (opposite) face relative to the substituent at the C5 position. This selectivity is influenced by a combination of steric and electronic factors. nsf.govoup.com
In the case of 1,2,3,5-tetramethylcyclopentadiene, the methyl group at the 5-position is the primary determinant of facial selectivity. Generally, for alkyl-substituted cyclopentadienes, steric hindrance is a major factor, favoring the anti addition of the dienophile to avoid steric clash with the C5 substituent. nsf.gov However, electronic effects, such as hyperconjugation between the substituent's sigma bonds and the diene's π-system, can also play a crucial role and may favor syn addition in some cases. nsf.gov Computational studies on related 5-monosubstituted cyclopentadienes have shown that facial selectivity arises from a combination of hyperconjugative effects and steric interactions. nsf.gov For 1,2,3,5-tetramethylcyclopentadiene, the interplay of these factors would determine the preferred face of cycloaddition, and the exact syn/anti ratio would likely depend on the specific dienophile used.
Deprotonation and Anion Generation for Organometallic Complexation
The acidic proton at the 5-position of 1,2,3,5-tetramethylcyclopentadiene can be readily removed by a strong base, such as an organolithium reagent like n-butyllithium, to generate the corresponding 1,2,3,5-tetramethylcyclopentadienyl anion. orgsyn.orgresearchgate.net This anion is a valuable ligand in organometallic chemistry, analogous to the widely used cyclopentadienyl (B1206354) (Cp) and pentamethylcyclopentadienyl (Cp*) ligands. acs.org
The deprotonation reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF). The resulting lithium salt of the 1,2,3,5-tetramethylcyclopentadienyl anion can then be used in salt metathesis reactions with metal halides to synthesize a variety of organometallic complexes.
Table 1: Representative Deprotonation Reaction
| Reactant | Reagent | Solvent | Product |
| 1,2,3,5-Tetramethylcyclopentadiene | n-Butyllithium | THF | Lithium 1,2,3,5-tetramethylcyclopentadienide |
The structure and solution behavior of the resulting lithium salt can be complex, with possibilities of forming monomers, dimers, or higher aggregates depending on the solvent and the presence of coordinating ligands. psu.edu The 1H NMR spectrum of the resulting anion would be expected to show distinct signals for the methyl groups and the remaining ring proton, providing valuable information about its structure and symmetry in solution. For comparison, the 1H NMR spectrum of the simple cyclopentadienyl anion (Cp-) in THF-d8 shows a sharp singlet at approximately 5.6 ppm. rsc.org The methyl groups in the 1,2,3,5-tetramethylcyclopentadienyl anion would lead to a more complex spectrum.
Rearrangement Reactions and Tautomerism Studies in Methylated Cyclopentadienes
Methylated cyclopentadienes, including the 1,2,3,5-isomer, can undergo tautomerization through a series of rsc.orgacs.org-sigmatropic shifts of a hydrogen atom. libretexts.org This process leads to an equilibrium mixture of different isomers. For 1,2,3,5-tetramethylcyclopentadiene, a rsc.orgacs.org-hydride shift would result in the formation of 1,2,4,5-tetramethylcyclopentadiene.
This rearrangement is a thermally allowed, suprafacial process. stereoelectronics.orglibretexts.org The equilibrium distribution of the isomers is determined by their relative thermodynamic stabilities. The continuous migration of the hydrogen atom around the cyclopentadiene ring is a dynamic process.
Table 2: Tautomerization of 1,2,3,5-Tetramethylcyclopentadiene
| Starting Isomer | Rearrangement Type | Product Isomer |
| 1,2,3,5-Tetramethylcyclopentadiene | rsc.orgacs.org-Sigmatropic H-shift | 1,2,4,5-Tetramethylcyclopentadiene |
The study of these rearrangements is crucial for understanding the reactivity of methylated cyclopentadienes, as the composition of the isomeric mixture can influence the outcome of subsequent reactions.
Other Key Organic Transformations Involving 1,2,3,5-Tetra-methylcyclopentadiene
Beyond the well-established Diels-Alder and deprotonation reactions, 1,2,3,5-tetramethylcyclopentadiene can participate in other significant organic transformations. One such reaction is hydride abstraction from the corresponding cyclopentadienyl anion to form a fulvene (B1219640) derivative.
The treatment of a lithium cyclopentadienide (B1229720) salt with a hydride abstracting agent, such as a trityl cation (triphenylmethyl cation), can lead to the formation of a highly reactive exocyclic double bond, characteristic of fulvenes. acs.org In the case of the 1,2,3,5-tetramethylcyclopentadienyl anion, hydride abstraction from one of the methyl groups at the 1- or 3-position could potentially lead to the formation of a tetramethylfulvene derivative. These fulvenes are valuable synthetic intermediates themselves, known to undergo various cycloaddition reactions. nih.govbeilstein-journals.orgnih.gov
Further research into the oxidation, reduction, and other addition reactions of 1,2,3,5-tetramethylcyclopentadiene would likely reveal a broader scope of its synthetic utility.
Coordination and Organometallic Chemistry of 1,2,3,5 Tetra Methylcyclopentadiene
Ligand Design and Electronic/Steric Modulation by Methyl Groups
The 1,2,3,5-tetramethylcyclopentadienyl ligand (Cp'Me₄) offers a unique combination of steric bulk and electronic properties. The four methyl groups increase the electron-donating ability of the cyclopentadienyl (B1206354) ring compared to the unsubstituted cyclopentadienyl (Cp) ligand. This enhanced electron-donating character can stabilize metal centers in higher oxidation states.
Sterically, the methyl groups create a more crowded coordination sphere around the metal center. This steric hindrance can influence the number and orientation of other ligands that can bind to the metal, and it can also provide kinetic stabilization to the resulting complex, preventing unwanted side reactions. unt.edu The specific arrangement of the methyl groups in the 1,2,3,5-isomer, as opposed to the 1,2,3,4-isomer, can lead to different steric environments and potentially different reactivity patterns in the corresponding metal complexes. The interplay between these electronic and steric factors is a key aspect in the design of catalysts with specific activities and selectivities. acs.orgillinois.edu
Synthesis of Metallocene and Half-Sandwich Complexes
The synthesis of metallocene and half-sandwich complexes containing the 1,2,3,5-tetramethylcyclopentadienyl ligand typically involves the reaction of a suitable metal precursor, often a metal halide, with a salt of the 1,2,3,5-tetramethylcyclopentadienide anion. ereztech.com The anion is generated in situ by deprotonation of 1,2,3,5-tetramethylcyclopentadiene using a strong base like n-butyllithium or sodium hydride.
Group 4 Metal Complexes (e.g., Titanium, Zirconium, Hafnium)
Complexes of Group 4 metals with the 1,2,3,5-tetramethylcyclopentadienyl ligand are of particular interest as catalysts for olefin polymerization. The synthesis of these complexes often follows the general method described above. For instance, the reaction of zirconium tetrachloride with two equivalents of lithium 1,2,3,5-tetramethylcyclopentadienide yields the corresponding zirconocene (B1252598) dichloride, [Cp'Me₄]₂ZrCl₂. These complexes, when activated with a co-catalyst such as methylaluminoxane (B55162) (MAO), form highly active catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. researchgate.net The steric and electronic properties of the Cp'Me₄ ligand influence the properties of the resulting polymers, such as their molecular weight and stereoregularity. unt.edu
Group 6 Metal Complexes (e.g., Molybdenum, Tungsten)
The synthesis of Group 6 metal complexes with the 1,2,3,5-tetramethylcyclopentadienyl ligand has also been explored. For example, molybdenum and tungsten complexes can be prepared by reacting the corresponding metal hexacarbonyl with 1,2,3,5-tetramethylcyclopentadiene. These reactions can lead to the formation of half-sandwich complexes of the type [Cp'Me₄]M(CO)₃X (where M = Mo, W and X is a halide or other anionic ligand). These complexes can serve as precursors for a variety of other organometallic compounds and have potential applications in catalysis.
Other Transition Metal Complexes (e.g., Iron, Cobalt, Rhodium, Iridium, Nickel, Calcium)
A wide range of other transition metals have been incorporated into complexes with the 1,2,3,5-tetramethylcyclopentadienyl ligand. For example, iron complexes can be synthesized by reacting iron(II) chloride with the lithium salt of the ligand, leading to the formation of the corresponding ferrocene (B1249389) derivative, [Cp'Me₄]₂Fe. Similarly, cobalt, rhodium, iridium, and nickel complexes have been prepared. unt.eduereztech.com The synthesis of a calcium complex, specifically a tuck-over calcium complex, has also been reported. These complexes exhibit diverse electrochemical and reactive properties, making them interesting targets for fundamental studies and potential applications in areas such as catalysis and materials science.
Reactivity of 1,2,3,5-Tetra-methylcyclopentadienyl Metal Complexes
The reactivity of metal complexes bearing the 1,2,3,5-tetramethylcyclopentadienyl ligand is significantly influenced by the electronic and steric properties imparted by the ligand. illinois.edulibretexts.org These complexes can undergo a variety of reactions, including ligand substitution, oxidative addition, and reductive elimination.
Ligand Exchange Reactions
Ligand exchange reactions are a common feature of the reactivity of these complexes. unt.edu The lability of other ligands in the coordination sphere can be tuned by the electronic properties of the Cp'Me₄ ligand. The electron-donating nature of the tetramethylcyclopentadienyl ligand can increase the electron density at the metal center, which may facilitate the dissociation of other ligands and promote exchange with incoming nucleophiles. The steric bulk of the Cp'Me₄ ligand can also play a role, influencing the accessibility of the metal center to incoming ligands and affecting the rates of these exchange reactions.
Small Molecule Activation (e.g., N₂, H₂, CO)
Organometallic complexes featuring the 1,2,3,5-tetramethylcyclopentadienyl ligand have been investigated for their ability to activate small, inert molecules such as dinitrogen (N₂), dihydrogen (H₂), and carbon monoxide (CO). The electronic and steric environment provided by the asymmetrically substituted Cp'''' ligand can lead to unique reactivity patterns compared to its more symmetrical counterpart, the pentamethylcyclopentadienyl (Cp*) ligand.
Dinitrogen (N₂) Activation:
While the activation of dinitrogen is a challenging transformation, some titanium complexes bearing tetramethylcyclopentadienyl ligands have shown promise. For instance, the reduction of titanocene (B72419) dichloride analogues with alkali metals in the presence of dinitrogen can lead to the formation of dinuclear titanium complexes with a bridging N₂ unit. Although specific studies focusing exclusively on the 1,2,3,5-isomer are limited, research on complexes with the general formula (C₅Me₄H)₂Ti has demonstrated the formation of dinitrogen complexes. For example, the reaction of the hydride complex (C₅HMe₄)₂TiH with N₂ yields the dinuclear Ti(II) dinitrogen compound [(C₅HMe₄)₂Ti]₂N₂. In such complexes, the dinitrogen molecule is activated, as evidenced by the elongation of the N-N bond and a decrease in its stretching frequency in the infrared spectrum.
Dihydrogen (H₂) Activation:
The activation of dihydrogen by organometallic complexes is a fundamental step in many catalytic hydrogenation reactions. Thorium complexes containing the tetramethylcyclopentadienyl ligand have been shown to react with dihydrogen. For example, the hydrogenolysis of (C₅Me₄H)₂ThMe₂ leads to the formation of a complex mixture of thorium hydride species. researchgate.netpsu.edu Detailed studies on the precise nature of the C₅Me₄H isomer in these reactions are crucial for a complete understanding of the reaction mechanism. The reaction of (C₅Me₄H)₂UMe₂ with H₂ has also been investigated, leading to the formation of (C₅Me₄H)₃U as the main identifiable product. psu.edu These reactions highlight the ability of early actinide complexes with this ligand to activate the H-H bond.
Carbon Monoxide (CO) Activation:
The insertion of carbon monoxide into metal-alkyl and metal-hydride bonds is a key step in various carbonylation reactions. Lanthanide and actinide complexes with substituted cyclopentadienyl ligands are known to facilitate such insertions. While direct examples of CO activation by well-characterized 1,2,3,5-tetramethylcyclopentadienyl metal complexes are not extensively documented in dedicated studies, the general reactivity patterns of related f-element organometallics suggest that such complexes would be reactive towards CO. For instance, lanthanide complexes with (C₅Me₄H) ligands have been shown to react with CO₂, leading to insertion into the lanthanide-cyclopentadienyl bond. acs.org This suggests that similar reactivity towards CO could be expected, potentially leading to the formation of acyl or enediolate complexes.
Table 1: Examples of Small Molecule Activation by Tetramethylcyclopentadienyl Metal Complexes
| Metal | Ligand System | Small Molecule | Product(s) | Observations |
|---|---|---|---|---|
| Titanium | (C₅HMe₄)₂TiH | N₂ | [(C₅HMe₄)₂Ti]₂N₂ | Formation of a dinuclear dinitrogen complex. |
| Thorium | (C₅Me₄H)₂ThMe₂ | H₂ | Thorium Hydride Species | Complex mixture of products, indicating H-H bond activation. researchgate.netpsu.edu |
| Uranium | (C₅Me₄H)₂UMe₂ | H₂ | (C₅Me₄H)₃U | Ligand redistribution and formation of a U(III) complex. psu.edu |
| Lanthanides | (C₅Me₄H)₃Ln | CO₂ | Carboxylate Complexes | Insertion of CO₂ into the Ln-Cp bond. acs.org |
Structure-Reactivity Relationships in Organometallic Derivatives
The relationship between the structure of an organometallic complex and its reactivity is a central theme in organometallic chemistry. For derivatives of 1,2,3,5-tetramethylcyclopentadiene, the asymmetric nature of the ligand, in comparison to the more sterically demanding and symmetrical pentamethylcyclopentadienyl (Cp*) ligand, can lead to significant differences in reactivity.
The reduced steric bulk of the Cp'''' ligand compared to Cp* can allow for greater accessibility of substrates to the metal center, potentially leading to enhanced reactivity. However, the lower electron-donating ability of Cp'''' compared to Cp* can also influence the electronic properties of the metal center, which in turn affects its reactivity.
For instance, in the context of dinitrogen activation, the electronic properties of the cyclopentadienyl ligand play a crucial role. More electron-donating ligands can increase the electron density at the metal center, facilitating the back-donation of electrons into the π* orbitals of the N₂ molecule, which is a key step in its activation. Therefore, one might expect that complexes with the more electron-donating Cp* ligand would be more effective at activating dinitrogen than their Cp'''' counterparts, assuming similar steric environments.
In the case of hydrogenation reactions, the steric profile of the ligand can influence the approach of the substrate and the stability of the resulting hydride complexes. The less hindered coordination sphere provided by the 1,2,3,5-tetramethylcyclopentadienyl ligand might favor the coordination and activation of smaller substrates.
A direct comparison of the reactivity of isostructural complexes containing the 1,2,3,5-tetramethylcyclopentadienyl ligand versus the pentamethylcyclopentadienyl ligand is essential to delineate these structure-reactivity relationships. Unfortunately, a comprehensive body of literature directly comparing these two specific ligands in the context of small molecule activation is not yet available. However, by comparing the outcomes of similar reactions with complexes of both ligands, some general trends can be inferred. For example, while (C₅Me₅)₂ThMe₂ reacts with H₂ to form the stable dimeric hydride [(C₅Me₅)₂ThH₂]₂, the corresponding (C₅Me₄H)₂ThMe₂ complex undergoes ligand redistribution, suggesting a different reaction pathway influenced by the ligand's steric and electronic properties. researchgate.netpsu.edu
Table 2: Comparison of Reactivity of (C₅Me₄H) vs. C₅Me₅ Complexes
| Reaction | (C₅Me₄H) Complex | Product(s) / Observation | C₅Me₅ (Cp*) Complex | Product(s) / Observation |
|---|---|---|---|---|
| Hydrogenolysis of Dimethyl Thorium Complex | (C₅Me₄H)₂ThMe₂ | Ligand redistribution to (C₅Me₄H)₃ThMe and other hydrides. researchgate.netpsu.edu | (C₅Me₅)₂ThMe₂ | Formation of [(C₅Me₅)₂ThH₂]₂. |
Further systematic studies are required to establish clear and quantitative structure-reactivity relationships for organometallic derivatives of 1,2,3,5-tetramethylcyclopentadiene. Such studies would involve the synthesis of a series of well-defined complexes and the detailed kinetic and mechanistic investigation of their reactions with small molecules, coupled with thorough structural characterization.
Theoretical and Computational Investigations of 1,2,3,5 Tetra Methylcyclopentadiene Systems
Quantum Chemical Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. youtube.comyoutube.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function that depends on the coordinates of all electrons. youtube.com This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large systems like 1,2,3,5-tetramethylcyclopentadiene and its metal complexes. youtube.com
In the study of these systems, DFT calculations are employed to optimize molecular geometries, providing detailed information about bond lengths, bond angles, and dihedral angles. youtube.com Various functionals, which are approximations for the exchange-correlation energy, are used in DFT calculations. youtube.com The choice of functional and basis set is crucial for obtaining reliable results. youtube.comyoutube.com For instance, the B3LYP functional combined with a 6-31G(d) basis set is a common choice for geometry optimization and electronic property calculations of organic and organometallic compounds. nih.gov
The table below presents a selection of DFT functionals and basis sets commonly used in the study of cyclopentadienyl (B1206354) systems.
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization, electronic properties |
| ωB97XD | aug-cc-pVTZ | High-accuracy energies, non-covalent interactions |
| M06-2X | 6-311++G(D,P) | Thermochemistry, kinetic parameters |
These calculations provide fundamental data that underpins our understanding of the other theoretical aspects discussed in the following subsections.
Studies of Electronic Structure and Bonding in the Free Ligand and its Metal Complexes
Understanding the electronic structure and bonding is fundamental to explaining the properties and reactivity of 1,2,3,5-tetramethylcyclopentadiene, both as a free ligand and when coordinated to a metal center. Computational studies, particularly those employing DFT, have been instrumental in providing a detailed picture of these aspects.
In the free 1,2,3,5-tetramethylcyclopentadiene ligand, the distribution of electron density and the nature of the molecular orbitals are of primary interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the ligand's ability to donate and accept electrons, respectively. nih.gov The methyl groups on the cyclopentadienyl ring influence the electronic structure through inductive effects, generally increasing the energy of the HOMO and making the ligand a better electron donor compared to the unsubstituted cyclopentadiene (B3395910).
When the 1,2,3,5-tetramethylcyclopentadienyl ligand coordinates to a metal, a significant redistribution of electron density occurs. The bonding is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:
σ-donation: The filled π-orbitals of the cyclopentadienyl ligand donate electron density to empty d-orbitals of the metal.
π-back-donation: Filled d-orbitals of the metal donate electron density back into the empty π*-antibonding orbitals of the ligand. lkouniv.ac.in
This synergistic bonding mechanism strengthens the metal-ligand bond and influences the electronic properties of the entire complex. lkouniv.ac.in Computational studies allow for the quantification of these interactions by analyzing the composition of the molecular orbitals in the metal complex. For example, analysis of the molecular orbitals of a complex can reveal the extent of mixing between metal and ligand orbitals, providing a quantitative measure of the covalent character of the metal-ligand bond. elsevier.com
Furthermore, theoretical investigations have shed light on how the electronic properties of the cyclopentadienyl ligand can be tuned. For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, can significantly alter the electronic properties of the ligand, making it less donating than pentamethylcyclopentadienide while maintaining similar steric bulk. acs.org
Prediction of Reactivity and Stability via Computational Models
Computational models are powerful tools for predicting the reactivity and stability of chemical compounds, including 1,2,3,5-tetramethylcyclopentadiene and its derivatives. By calculating various molecular properties and energy differences, chemists can gain insights into how a molecule is likely to behave in a chemical reaction.
The stability of a molecule can also be assessed computationally. The HOMO-LUMO energy gap is a widely used indicator of molecular stability. nih.gov A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap suggests higher reactivity. nih.gov
Global reactivity descriptors, derived from DFT calculations, provide further quantitative measures of reactivity. These include:
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
The table below illustrates how these descriptors can be used to compare the reactivity of different molecules.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |
| Molecule A | -5.64 | -0.56 | 5.08 | Less Reactive |
| Molecule B | -6.20 | -1.80 | 4.40 | More Reactive |
These computational predictions of reactivity and stability are invaluable for guiding synthetic efforts and for understanding the behavior of complex chemical systems.
Elucidation of Reaction Pathways and Energy Barriers
Beyond predicting the feasibility of a reaction, computational chemistry allows for the detailed exploration of reaction pathways and the determination of associated energy barriers. arxiv.org This information is crucial for understanding the kinetics of a reaction—how fast it proceeds and what factors influence its rate.
The primary goal in elucidating a reaction pathway is to locate the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate.
Computational methods, such as DFT, are used to perform geometry optimizations to find the structures of reactants, products, and, most importantly, the transition state. nih.gov Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
For complex reactions involving multiple steps, computational studies can map out the entire potential energy surface, identifying all intermediates and transition states. arxiv.orgresearchgate.net This provides a complete picture of the reaction mechanism, including the possibility of competing pathways. For example, in cycloaddition reactions, computational studies can determine the energy barriers for the formation of different stereoisomers (e.g., endo vs. exo), explaining the observed selectivity.
The following table provides a hypothetical example of calculated energy barriers for two competing reaction pathways.
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Pathway A | 0.0 | 25.0 | -10.0 | 25.0 |
| Pathway B | 0.0 | 20.0 | -5.0 | 20.0 |
In this example, Pathway B would be kinetically favored due to its lower activation energy. Such quantitative information is invaluable for rationalizing and predicting the outcomes of chemical reactions.
Applications of Frontier Molecular Orbital Theory to Cycloaddition Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain the outcomes of pericyclic reactions, particularly cycloadditions, in which 1,2,3,5-tetramethylcyclopentadiene can participate as a diene. libretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net
In a typical Diels-Alder reaction, a [4+2] cycloaddition, the interaction occurs between the HOMO of the diene and the LUMO of the dienophile. libretexts.org For the reaction to be favorable, the orbitals must have the correct symmetry to allow for constructive overlap, leading to the formation of new sigma bonds. stereoelectronics.org The energy difference between the interacting HOMO and LUMO, known as the HOMO-LUMO gap, also plays a crucial role. A smaller energy gap leads to a stronger interaction and a faster reaction.
FMO theory is particularly useful for explaining the regioselectivity and stereoselectivity of cycloaddition reactions.
Regioselectivity: In reactions involving unsymmetrical dienes and dienophiles, FMO theory can predict which of the possible constitutional isomers will be the major product. This is done by examining the relative sizes of the orbital coefficients on the reacting atoms in the HOMO and LUMO. The preferred orientation is the one that leads to the largest overlap between the lobes with the largest coefficients.
Stereoselectivity: The preference for the formation of endo or exo products in Diels-Alder reactions can also be explained by FMO theory. The endo product is often favored due to secondary orbital interactions, which are additional stabilizing interactions between parts of the diene and dienophile that are not directly involved in bond formation. stereoelectronics.org These secondary interactions are only possible in the endo transition state. chegg.com
Computational calculations are used to determine the energies and orbital coefficients of the frontier orbitals for specific reactants. researchgate.net This quantitative information allows for a more precise application of FMO theory to predict the outcome of cycloaddition reactions involving 1,2,3,5-tetramethylcyclopentadiene and its derivatives. The combination of FMO theory with DFT calculations provides a robust approach to understanding and predicting the selectivity of these important reactions.
Advanced Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 1,2,3,5-tetramethylcyclopentadiene and its various isomers and derivatives.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for analyzing the structure of tetramethylcyclopentadiene isomers. The chemical shifts (δ) and coupling patterns in the spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.
For the related compound, 1,2,3,4-tetramethylcyclopentadiene, the molecular formula is C₉H₁₄. nih.govereztech.com In its ¹H NMR spectrum, distinct signals for the different methyl groups and the methylene (B1212753) protons of the cyclopentadiene (B3395910) ring would be expected. Similarly, the ¹³C NMR spectrum would show unique resonances for the sp²-hybridized carbons of the double bonds, the sp³-hybridized carbon of the methylene group, and the carbons of the four methyl groups.
In the case of the more symmetric 1,2,3,4,5-pentamethylcyclopentadiene (B1201788) (Cp*H), a common ligand in organometallic chemistry, the structure is C₁₀H₁₆. nih.govnist.gov Its ¹H NMR spectrum is relatively simple due to the molecule's symmetry. chemicalbook.com
Table 1: Representative NMR Data for Tetramethylcyclopentadiene Isomers
| Compound | Nucleus | Chemical Shift (δ) Range (ppm) | Remarks |
| 1,2,3,4-Tetramethylcyclopentadiene | ¹H | Varies | Distinct signals for methyl and methylene protons. |
| 1,2,3,4-Tetramethylcyclopentadiene | ¹³C | Varies | Resonances for olefinic, aliphatic ring, and methyl carbons. |
| 1,2,3,4,5-Pentamethylcyclopentadiene | ¹H | ~1.7-2.5 | Signals correspond to the various methyl groups and the ring proton. |
| 1,2,3,4,5-Pentamethylcyclopentadiene | ¹³C | Varies | Signals for the ring carbons and the methyl carbons. |
Note: Specific chemical shifts can vary depending on the solvent and the presence of other chemical species.
For derivatives of 1,2,3,5-tetramethylcyclopentadiene that incorporate silicon atoms, ²⁹Si NMR spectroscopy is an invaluable tool. huji.ac.il This technique provides direct information about the chemical environment of the silicon nuclei. The chemical shift range in ²⁹Si NMR is broad, allowing for sensitive discrimination between different silicon environments, such as those in silanes, siloxanes, or silicon-metal complexes. huji.ac.ilpascal-man.com
The natural abundance of the ²⁹Si isotope is low, which can necessitate longer acquisition times or the use of sensitivity-enhancement techniques like DEPT or INEPT. pascal-man.com The spectra can sometimes be complicated by a broad background signal from the glass NMR tube and the probe itself, which typically appears around -110 ppm. huji.ac.il Chemical shifts for silicon compounds can range widely, from over +50 ppm to less than -200 ppm, with some divalent silicon compounds exhibiting even more extreme shifts. pascal-man.com For instance, different silicon environments in silsesquioxanes, which are cage-like structures, can be clearly distinguished, with chemical shifts varying based on the substituent on the silicon atom. researchgate.netresearchgate.netscispace.com
Two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei.
Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com In the context of 1,2,3,5-tetramethylcyclopentadiene, an HMBC experiment would show correlations between the protons of the methyl groups and the carbons of the cyclopentadiene ring, helping to definitively assign the positions of the methyl substituents. youtube.comresearchgate.netresearchgate.net The strength of these correlations can sometimes provide clues about the bond distance, with ³J (three-bond) couplings often being stronger than ²J (two-bond) couplings in conjugated systems. youtube.com
Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. This can be useful for analyzing the purity of a 1,2,3,5-tetramethylcyclopentadiene sample or for studying its interaction with other molecules in solution.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Mass Spectrometry (MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
For 1,2,3,5-tetramethylcyclopentadiene, the expected molecular weight would be based on its molecular formula, C₉H₁₄, which is 122.21 g/mol . ereztech.comnist.gov Electron ionization mass spectrometry (EI-MS) of related isomers like 1,2,5,5-tetramethyl-1,3-cyclopentadiene and 1,2,3,4,5-pentamethylcyclopentadiene (molecular weight 136.23 g/mol ) shows characteristic fragmentation patterns that can aid in identification. nist.govnist.gov The fragmentation pattern provides clues about the stability of different parts of the molecule.
Table 2: Molecular Weight Data for Tetramethylcyclopentadiene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,2,3,5-Tetramethylcyclopentadiene | C₉H₁₄ | 122.21 |
| 1,2,5,5-Tetramethyl-1,3-cyclopentadiene | C₉H₁₄ | 122.21 |
| 1,2,3,4-Tetramethyl-5-methylene-1,3-cyclopentadiene | C₁₀H₁₄ | 134.22 |
| 1,2,3,4,5-Pentamethylcyclopentadiene | C₁₀H₁₆ | 136.23 |
Advanced Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Ion Scattering Spectroscopy (ISS))
The elucidation of the surface chemistry and elemental composition of materials involving 1,2,3,5-tetramethylcyclopentadiene relies on sophisticated surface-sensitive techniques. Among these, X-ray Photoelectron Spectroscopy (XPS) and Ion Scattering Spectroscopy (ISS) are powerful methods for determining the elemental makeup, chemical states, and outermost atomic layer composition of surfaces functionalized with or composed of this cyclopentadiene derivative.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. psu.educhemistryviews.org XPS is a surface-sensitive technique, typically probing the top 1 to 10 nanometers of a sample. psu.educarleton.edu The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. uni-muenchen.de The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of each element and is sensitive to the local chemical environment, allowing for the determination of oxidation states and bonding configurations. carleton.edu
For a compound like 1,2,3,5-tetramethylcyclopentadiene, XPS analysis would be crucial for verifying the elemental composition (carbon) and identifying the presence of any surface contaminants or oxidation products. When this ligand is part of a larger molecular complex or adsorbed onto a substrate, XPS can provide detailed information about the interactions at the interface.
Research Findings:
While specific XPS studies on isolated 1,2,3,5-tetramethylcyclopentadiene are not prevalent in the literature, extensive research on closely related methyl-substituted cyclopentadienyl (B1206354) ligands, such as in organometallic complexes, provides valuable analogous data. For instance, high-resolution XPS studies have been conducted on organometallic lanthanide complexes containing the trimethylsilyl-substituted cyclopentadienyl ligand (C₅H₄SiMe₃). nsf.gov These studies are instrumental in identifying the binding energies of the carbon and other elements within the ligand structure and observing shifts in these energies upon coordination to a metal center.
In a typical XPS spectrum of a surface containing 1,2,3,5-tetramethylcyclopentadiene, the primary peak of interest would be the Carbon 1s (C 1s) peak. The high-resolution C 1s spectrum would be expected to be a composite of signals corresponding to the different types of carbon atoms in the molecule: the sp²-hybridized carbons of the cyclopentadienyl ring, the sp³-hybridized carbons of the methyl groups, and any adventitious carbon contamination on the surface. Deconvolution of the C 1s peak would allow for the quantification of these different carbon species.
The following table provides expected binding energy ranges for the carbon environments in 1,2,3,5-tetramethylcyclopentadiene, based on data from analogous compounds and general XPS principles.
| Carbon Species | Expected C 1s Binding Energy (eV) | Notes |
|---|---|---|
| C-C / C-H (sp³ - Methyl Groups) | ~285.0 | This is a typical reference binding energy for aliphatic carbon. |
| C=C (sp² - Cyclopentadiene Ring) | ~284.5 | Slightly lower binding energy compared to sp³ carbon due to the different hybridization state. |
| Adventitious Carbon | ~284.8 | Often observed on samples exposed to atmosphere. |
Ion Scattering Spectroscopy (ISS)
Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. wikipedia.orglehigh.eduthermofisher.com The technique involves bombarding the sample surface with a beam of low-energy ions (typically He⁺ or Ne⁺ with energies of 0.5-10 keV). wikipedia.orgtascon.eu The energy of the ions that are scattered after colliding with surface atoms is measured. thermofisher.com Based on the principles of classical mechanics for a binary elastic collision, the energy loss of the scattered ion is dependent on the mass of the surface atom it collided with. thermofisher.com This allows for the identification of the elements present on the very top surface layer. tascon.eu
For a surface functionalized with 1,2,3,5-tetramethylcyclopentadiene, ISS would provide unambiguous information about which elements are present at the vacuum-solid interface. It is particularly useful for detecting surface segregation of components in a mixture or the presence of surface contaminants that may not be easily distinguishable by XPS.
Research Findings:
The quantitative nature of ISS would allow for the determination of the surface coverage of these contaminants. rsc.org Furthermore, in studies where films of 1,2,3,5-tetramethylcyclopentadiene-containing complexes are deposited on a substrate, ISS can be used to assess the completeness of the film coverage. If the underlying substrate atoms are detected, it indicates an incomplete or non-uniform film. The high surface sensitivity also makes ISS an ideal tool for studying the initial stages of adsorption and film growth of such molecules on various substrates. rsc.org
The following table summarizes the expected application of ISS for the analysis of a surface bearing 1,2,3,5-tetramethylcyclopentadiene.
| Analytical Aspect | Information Provided by ISS | Expected Observations for 1,2,3,5-Tetramethylcyclopentadiene |
|---|---|---|
| Elemental Composition of Outermost Layer | Identification of all elements present on the immediate surface. tascon.eu | A primary peak for Carbon. Potential trace peaks for contaminants like Oxygen or metals. |
| Surface Contamination | High sensitivity to adsorbed species. thermofisher.com | Detection of any atmospheric or handling-related contaminants with high precision. |
| Thin Film Coverage Analysis | Assessment of the uniformity and completeness of a deposited film. rsc.org | Absence of substrate signal would indicate a complete monolayer or multilayer coverage. |
Applications in Advanced Synthetic and Catalytic Research
Role in Polymerization Catalysis and Materials Science
The tetramethylcyclopentadienyl ligand, derived from its diene precursors, is integral to the design of specialized organometallic catalysts for polymerization. ereztech.com These catalysts, particularly metallocenes, are instrumental in producing high-performance polymers with tailored properties. ereztech.com The four methyl groups on the cyclopentadienyl (B1206354) ring enhance the stability and solubility of the catalyst complexes in organic solvents and critically influence the electronic and steric environment around the metal center.
Research has shown that cobalt complexes incorporating nitrogen-functionalized tetramethylcyclopentadienyl ligands can act as catalysts for the polymerization of ethylene (B1197577). acs.org While these specific systems exhibited low activity, they demonstrate the principle of using such ligands to modulate catalytic behavior. acs.org Similarly, neodymium-based catalysts, when activated by various aluminum co-catalysts like triisobutylaluminum (B85569) (TIBA) or triethylaluminum (B1256330) (TEA), are used for the polymerization of 1,3-butadiene (B125203) to produce polybutadiene (B167195) with a high cis-1,4 structure content. scielo.org.mx The nature of the ligand and co-catalyst system significantly impacts catalytic activity and the microstructure of the resulting polymer. scielo.org.mx The development of organometallic catalysts for ring-opening copolymerization (ROCOP) of epoxides and anhydrides has also led to the production of high molar mass, monodisperse polyesters, showcasing the versatility of such catalytic systems in creating advanced materials. researchgate.net
Table 1: Polymerization Catalysis Examples Using Tetramethylcyclopentadiene Derivatives This table is interactive. You can sort and filter the data.
| Catalyst System | Monomer | Polymer Product | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt(III) complex with dimethylaniline-substituted tetramethylcyclopentadienyl ligand / MAO | Ethylene | Polyethylene | Demonstrated catalytic activity, though low, for ethylene polymerization. acs.org | acs.org |
| Neodymium chloride tripentanolate / TIBA | 1,3-Butadiene | cis-1,4-Polybutadiene | High catalytic activity and high cis-1,4 content (98.4%). scielo.org.mx | scielo.org.mx |
| Organometallic Al(III)/K(I) complex | Epoxides/Phthalic Anhydride (B1165640) | α,ω-hydroxyl telechelic polyesters | Produces high molar mass polyesters with narrow molar mass distributions. researchgate.net | researchgate.net |
Employment in Fine Chemical Synthesis as a Key Building Block
1,2,3,5-Tetramethylcyclopentadiene, as part of its isomeric mixture, serves as a versatile starting material for the synthesis of complex organic molecules and fine chemicals. ereztech.comsigmaaldrich.com Its utility stems from its ability to participate in various reactions, either as a diene or, more commonly, as a precursor to the tetramethylcyclopentadienyl anion. orgsyn.org
A notable application is its use as a starting material in a Diels-Alder type reaction to synthesize 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione. sigmaaldrich.com This transformation highlights the diene's reactivity in constructing intricate polycyclic systems. Furthermore, the compound is used to create resin-bound tetramethylcyclopentadienes, which are useful in solid-phase synthesis. sigmaaldrich.com A common synthetic strategy involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) with an organometallic reagent like methylmagnesium chloride, followed by an acid-catalyzed dehydration step to yield the tetramethylcyclopentadiene product mixture. chemicalbook.com This method provides a reliable route to this important synthetic intermediate. chemicalbook.com
Table 2: Examples of Fine Chemicals from Tetramethylcyclopentadiene This table is interactive. You can sort and filter the data.
| Starting Material | Reagent(s) | Product | Application Area | Reference |
|---|---|---|---|---|
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Not specified | 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione | Complex organic synthesis | sigmaaldrich.com |
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Not specified | Resin-bound tetramethylcyclopentadienes | Solid-phase synthesis | sigmaaldrich.com |
Development of Novel Ligand Systems for Homogeneous and Heterogeneous Catalysis
The development of novel ligand systems is a cornerstone of modern catalysis, and the tetramethylcyclopentadienyl (Cp') ligand is a significant player in this field. ereztech.com This ligand is used to construct both homogeneous and heterogeneous catalysts, each offering distinct advantages. rsc.org
In homogeneous catalysis , the Cp' ligand is incorporated into soluble metal complexes, such as half-sandwich and mixed-sandwich compounds. acs.orgacs.org These complexes are often highly active and selective for a wide range of organic transformations. mdpi.comunicam.it The four methyl groups on the ligand enhance the electron-donating ability compared to the unsubstituted cyclopentadienyl ligand, which can increase the stability and reactivity of the metal center. ereztech.com For instance, modifying the cyclopentadienyl ligand framework, such as by introducing a trifluoromethyl group, allows for fine-tuning of the electronic properties of the resulting metal complex, creating unique ligands with tailored reactivity. acs.org
Heterogeneous catalysis seeks to immobilize these highly effective homogeneous catalysts onto solid supports, combining the high activity and selectivity of molecular complexes with the ease of separation and recyclability of solid catalysts. rsc.orgsemanticscholar.org This approach addresses a major drawback of homogeneous systems—the difficulty in separating the catalyst from the product mixture. semanticscholar.org Tethering Cp'-metal complexes to supports like silica (B1680970) can create robust and reusable catalysts, merging the benefits of both catalytic domains. semanticscholar.org Water-soluble catalysts, created by introducing hydrophilic functional groups to the ligands, represent another strategy to facilitate catalyst-product separation through two-phase systems, demonstrating the versatility of ligand design in creating practical catalytic processes. bohrium.com
Table 3: Comparison of Catalysis Types Using Tetramethylcyclopentadiene Ligands This table is interactive. You can sort and filter the data.
| Catalysis Type | Description | Advantages | Disadvantages | Example Application |
|---|---|---|---|---|
| Homogeneous | Catalyst and reactants are in the same phase (typically liquid). unicam.it | High activity, high selectivity, all metal centers are available. rsc.orgunicam.it | Difficult to separate catalyst from product, potential for catalyst decomposition at high temperatures. rsc.orgsemanticscholar.org | Hydrogenation and hydroformylation reactions using soluble Rh or Ir complexes. mdpi.com |
| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). rsc.org | Easy to separate and recycle, thermally robust. rsc.org | Lower activity and selectivity compared to homogeneous counterparts, only surface atoms are active. rsc.org | Arene hydrogenation using tethered rhodium complexes on a silica support. semanticscholar.org |
| Biphasic | Catalyst is dissolved in one liquid phase (e.g., water), while reactants/products are in a separate, immiscible liquid phase. bohrium.com | Combines high activity/selectivity with simple catalyst separation and recycling. bohrium.com | Requires specific ligand design for solubility, potential for mass transfer limitations. | Hydroformylation of propene using water-soluble rhodium-phosphane complexes. bohrium.com |
Precursors for Specialized Organic Structures and Advanced Materials
Beyond its role in catalysis, 1,2,3,5-tetramethylcyclopentadiene and its corresponding anion are valuable precursors for synthesizing specialized organometallic structures and advanced materials where the Cp' moiety is a permanent part of the final product's architecture. ereztech.comgoogle.com The unique steric and electronic profile of the tetramethylcyclopentadienyl ligand allows for the creation of molecules with specific functions and properties. ereztech.com
One area of research involves the synthesis of nitrogen-functionalized cyclopentadienyl ligands with rigid frameworks. acs.org For example, reacting 2,3,4,5-tetramethylcyclopentenone with 2-lithio-N,N-dimethylaniline produces a cyclopentadiene (B3395910) derivative with a pendant dimethylamino group. acs.org This functionalized ligand can then be used to form cobalt half-sandwich complexes with intramolecular nitrogen coordination, creating structurally well-defined organometallic compounds. acs.org Such structures are of interest for their potential applications in catalysis and materials science. ereztech.com The ability to use tetramethylcyclopentadiene as a foundational block allows for the systematic construction of complex, functional molecules and materials. sigmaaldrich.comgoogle.com
Table 4: Specialized Structures Derived from Tetramethylcyclopentadiene This table is interactive. You can sort and filter the data.
| Precursor | Reaction | Product | Significance | Reference |
|---|---|---|---|---|
| 2,3,4,5-Tetramethylcyclopentenone | Reaction with 2-lithio-N,N-dimethylaniline | 1-[2-(N,N-dimethylaminophenyl)-2,3,4,5-tetramethylcyclopentadiene | Precursor to functionalized half-sandwich complexes with intramolecular coordination. acs.org | acs.org |
| 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Diels-Alder reaction | 1,7,8,9-tetramethyl-4-oxa-tricyclo[5.2.1.0²˒⁶]dec-8-ene-3,5-dione | Synthesis of complex, polycyclic organic frameworks. sigmaaldrich.com | sigmaaldrich.com |
| 2,3,4,5-Tetramethyl-2-cyclopentenol | Dehydration with a solid acid catalyst | 1,2,3,4-Tetramethyl-1,3-cyclopentadiene | An important intermediate for synthesizing metallocene catalysts. google.com | google.com |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,2,3,4-tetramethyl-1,3-cyclopentadiene involves the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718), often with potent reducing agents like lithium aluminum hydride, followed by dehydration using strong acids such as sulfuric acid. google.com This process, however, generates significant waste, including acidic water that requires neutralization, and can lead to the formation of unwanted by-products like dimers, which complicates purification and lowers yield. google.com
Future research is focused on developing more sustainable and efficient synthetic pathways. A significant advancement is the use of solid acid catalysts for the dehydration step. google.com This approach replaces corrosive and difficult-to-remove liquid acids with recyclable solid materials. For instance, a patented method utilizes a strong acid resin catalyst, such as an Amberlyst ion exchange resin, or a solid super acid catalyst to dehydrate 2,3,4,5-tetramethyl-2-cyclopentenol. google.com This method effectively suppresses by-product formation, simplifies product separation through simple filtration, and eliminates the generation of acid waste, thereby offering substantial economic and environmental benefits. google.comchemicalbook.com
| Parameter | Traditional Method (Sulfuric Acid) | Novel Method (Solid Acid Catalyst) |
| Dehydrating Agent | Concentrated Sulfuric Acid | Strong Acid Resin or Solid Superacid |
| By-product Formation | Increased formation of dimers | Suppressed by-product formation |
| Product Separation | Liquid-liquid extraction, neutralization | Simple filtration of the catalyst |
| Waste Generation | Generates waste acid water | No acid water waste; catalyst is recyclable |
| Environmental Impact | Poor | Improved, more environmentally friendly |
Further research could explore other heterogeneous catalysts or biocatalytic methods to improve the sustainability of the entire synthetic sequence, starting from renewable feedstocks.
Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways
Metallacyclopentadienes, which can be formed from tetramethylcyclopentadiene-ligated metals, are key intermediates in crucial reactions like the cyclotrimerization of alkynes. xmu.edu.cn While several cycloaddition pathways involving these intermediates are known, there remains a vast potential for discovering novel reactivity modes.
A frontier in this area is the exploration of unconventional cycloadditions. For example, research on other metallacycle systems has revealed formal [2+1] cycloadditions with alkynes, a reaction mode previously undiscovered for metallacyclopentadienes. xmu.edu.cn Future studies could investigate whether osmium, rhodium, or iridium complexes featuring the tetramethylcyclopentadienyl ligand can undergo similar or other unprecedented transformations. Such research would not only expand the synthetic utility of these complexes but also deepen the mechanistic understanding of metal-catalyzed reactions. xmu.edu.cn Deuterium labeling experiments and computational studies will be instrumental in elucidating the complex mechanistic pathways that may involve intermediates like metal vinylidenes. xmu.edu.cn
Computational Design and Rational Synthesis of New 1,2,3,4-Tetra-methylcyclopentadiene Derivatives and Catalysts
The properties of the cyclopentadienyl (B1206354) ligand can be precisely tuned by altering its substituents. Computational chemistry offers a powerful tool for the rational design of new derivatives of 1,2,3,4-tetramethylcyclopentadiene with tailored electronic and steric properties. acs.orgescholarship.org By modeling the impact of different functional groups on the ligand's orbitals and steric profile, researchers can predict which derivatives will lead to catalysts with enhanced activity, selectivity, or stability.
A successful example of this approach is the synthesis of 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopentadiene. acs.org The strongly electron-withdrawing trifluoromethyl group imparts electronic properties similar to the unsubstituted cyclopentadienide (B1229720), while the four methyl groups retain the steric bulk of the highly valued pentamethylcyclopentadienide ligand. acs.org This "hybrid" ligand allows for the synthesis of unique metal complexes with reactivity profiles that are inaccessible with traditional ligands.
Future work in this area will likely involve the computational design and subsequent synthesis of a wider array of derivatives to address specific catalytic challenges.
| Derivative Moiety | Predicted Property Modification | Potential Application |
| Fluoroalkyl Chains | Increased electron withdrawal, enhanced stability | Catalysts for demanding oxidation reactions |
| Chiral Groups | Induction of asymmetry at the metal center | Enantioselective catalysis |
| Pendant Lewis Bases | Hemilabile coordination, substrate activation | Cooperative catalysis |
| Polymerizable Groups | Immobilization of the catalyst | Heterogeneous catalysis, recyclable systems |
Integration with Flow Chemistry and Green Chemistry Principles in Synthesis
The synthesis of 1,2,3,4-tetramethylcyclopentadiene and its derivatives can be significantly improved by incorporating the principles of Green Chemistry and the technology of flow chemistry. sigmaaldrich.comfirp-ula.orgvapourtec.com Green Chemistry aims to reduce waste, minimize hazards, and improve energy efficiency in chemical processes. nih.govgreenchemistry-toolkit.org Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters like temperature and mixing, leading to enhanced safety, consistency, and scalability. tue.nlillinois.edu
The use of solid acid catalysts, as mentioned previously, is a direct application of Green Chemistry principles, specifically catalysis and waste prevention. google.comresearchgate.net Integrating this step into a continuous flow process could further enhance its efficiency. The superior heat transfer of flow reactors would allow for precise temperature control during the dehydration, minimizing side reactions. tue.nl Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates and facilitates the automation of multi-step syntheses. durham.ac.ukucd.ie
Future research should focus on developing a fully continuous, multi-step flow synthesis of 1,2,3,4-tetramethylcyclopentadiene and its derivatives, potentially telescoping the reduction and dehydration steps to minimize manual handling and purification. durham.ac.uk
Application of Green Chemistry Principles to Synthesis:
Prevention : Designing syntheses to minimize waste. sigmaaldrich.com
Atom Economy : Maximizing the incorporation of all materials into the final product. sigmaaldrich.com
Less Hazardous Syntheses : Using substances with little to no toxicity. sigmaaldrich.com
Catalysis : Using catalytic reagents over stoichiometric ones. sigmaaldrich.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure where possible. nih.gov
Advanced Operando Studies for Catalytic Applications
To design better catalysts, a deep understanding of how they function at a molecular level during a reaction is essential. Operando spectroscopy is a powerful analytical technique that allows for the real-time characterization of a catalyst under actual reaction conditions. researchgate.net By combining techniques like FTIR, Raman, or X-ray absorption spectroscopy with a catalytic reactor, researchers can observe the active state of the catalyst, identify key intermediates, and study deactivation pathways as they occur. researchgate.net
For catalysts derived from 1,2,3,4-tetramethylcyclopentadiene, operando studies could provide unprecedented insights. For example, in a polymerization reaction, one could monitor changes in the metal's oxidation state or coordination environment, observe the binding of the monomer, and identify the species responsible for catalyst deactivation. This information is invaluable for the rational design of more robust and efficient catalysts. researchgate.net Future research will undoubtedly see an increased application of these advanced spectroscopic methods to unravel the complex mechanisms of organometallic catalysis involving tetramethylcyclopentadienyl ligands.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 1,2,3,5-tetramethylcyclopentadiene with high purity?
- Methodological Answer : Synthesis typically involves alkylation of cyclopentadiene derivatives under controlled conditions. For example, analogous tetramethylcyclopentadienes (e.g., 1,2,3,4-isomer) are synthesized via acid-catalyzed reactions in diethyl ether at 20°C for 2–4 hours, followed by purification steps like distillation and drying with Na₂SO₄ . Yield optimization may require inert gas environments to prevent oxidation and side reactions .
Q. How can structural isomers of tetramethylcyclopentadiene be distinguished using spectroscopic techniques?
- Methodological Answer : Ultraviolet (UV) spectroscopy is critical for isomer differentiation. Substitution patterns (e.g., methyl groups in 1-, 2-, or 5-positions) induce bathochromic shifts in UV absorption maxima. For example, 1-methylcyclopentadiene shows a 9 nm shift, while 2-methyl isomers exhibit a 3 nm shift. Nuclear Magnetic Resonance (NMR) further resolves substitution patterns, as seen in studies of methylcyclopentadiene dimers .
Q. What safety protocols are essential for handling tetramethylcyclopentadiene derivatives in laboratory settings?
- Methodological Answer : Due to flammability and reactivity, store the compound under dry, inert atmospheres (e.g., argon) and avoid contact with strong oxidizers. Use flame-resistant equipment, alcohol-resistant foam for fire suppression, and personal protective equipment (PPE) including respirators and chemical-resistant gloves .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 1,2,3,5-tetramethylcyclopentadiene in Diels-Alder reactions?
- Methodological Answer : Methyl groups alter electron density and steric hindrance, affecting reaction kinetics and regioselectivity. Computational modeling (e.g., DFT) paired with experimental validation (e.g., NMR monitoring of adducts) can quantify these effects. For example, steric hindrance in 1,3-substituted cyclopentadienes slows dienophile approach, favoring endo/exo selectivity .
Q. What analytical strategies resolve contradictions in spectroscopic data for tetramethylcyclopentadiene isomers?
- Methodological Answer : Combine multiple techniques:
- UV-Vis : Identify substitution patterns via wavelength shifts (e.g., 244–249 nm for methyl isomers) .
- GC-MS : Separate isomers using high-resolution columns and compare fragmentation patterns.
- NMR : Assign peaks via 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. How does 1,2,3,5-tetramethylcyclopentadiene participate in aromatic hydrocarbon formation under high-temperature conditions?
- Methodological Answer : In pyrolysis or combustion environments, methylcyclopentadienyl radicals derived from the compound interact with methane or other hydrocarbons to form benzene and polyaromatic hydrocarbons (PAHs). Mass-spectrometric studies and kinetic modeling reveal pathways involving methyl radical coupling and ring-enlargement mechanisms .
Q. What are the challenges in quantifying environmental or metabolic degradation products of tetramethylcyclopentadiene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
